1'-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine
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Overview
Description
This compound is a bipiperidine derivative, which means it contains two piperidine rings. Piperidine is a common motif in many pharmaceuticals and natural products due to its ability to readily form stable heterocyclic compounds. The compound also contains a trifluoromethyl group attached to a pyridine ring, which could potentially increase its lipophilicity and metabolic stability .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the two piperidine rings, the sulfonyl group, and the trifluoromethylated pyridine ring. These functional groups could potentially engage in a variety of non-covalent interactions, including hydrogen bonding and pi-stacking .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase its lipophilicity, which might influence its solubility and permeability .Scientific Research Applications
Synthesis and Structural Analysis
1'-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine is involved in complex synthesis processes and structural analyses in organic chemistry. For instance, in the synthesis of dimethyl sulfomycinamate, a product of sulfomycin family of thiopeptide antibiotics, a similar compound is used as a key intermediate (Bagley, Chapaneri, Dale, Xiong, & Bower, 2005). Additionally, studies on pyridinium-derived N-heterocyclic carbene complexes of platinum involve similar compounds, showcasing their relevance in exploring ligand substitution kinetics and molecular structures (Owen, Labinger, & Bercaw, 2004).
Catalysis and Photocatalysis
Compounds with structural similarities are used in catalysis and photocatalysis research. For example, rhenium tricarbonyl complexes coordinated by asymmetric diimine ligands, including a pyridine moiety bound to an oxazoline ring, have been synthesized for CO2 reduction. The catalytic cycle analysis for these complexes in acetonitrile supports C-O bond cleavage as the rate-determining step (Nganga, Samanamu, Tanski, Pacheco, Saucedo, Batista, Grice, Ertem, & Angeles‐Boza, 2017).
Drug Synthesis
In pharmaceutical chemistry, similar compounds are used as intermediates in the synthesis of drugs. The preparation of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate in the synthesis of Dexlansoprazole, a drug used for gastroesophageal reflux disease, involves the use of related chemical structures (Gilbile, Bhavani, & Vyas, 2017).
Material Science
In the field of material science, these types of compounds contribute to the development of novel materials. For instance, a new diamine containing pyridine and trifluoromethylphenyl groups was synthesized for the preparation of fluorinated polyamides containing pyridine and sulfone moieties. These polymers have applications due to their solubility, thermal stability, and mechanical properties (Liu, Wu, Sun, Yu, Jiang, & Sheng, 2013).
Future Directions
properties
IUPAC Name |
3,5-dimethyl-4-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]piperidin-1-yl]sulfonyl-1,2-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27F3N4O4S/c1-14-20(15(2)32-26-14)33(29,30)28-11-5-17(6-12-28)27-9-7-18(8-10-27)31-19-4-3-16(13-25-19)21(22,23)24/h3-4,13,17-18H,5-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVFPNKEWUFQRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)N3CCC(CC3)OC4=NC=C(C=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27F3N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1'-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine |
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